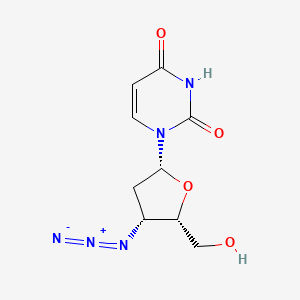

3'-beta-Azido-2',3'-dideoxyuridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-[(2R,4R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNNBSPEFVIUDS-ATRFCDNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143696 | |

| Record name | AZddU (threo) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101039-96-7 | |

| Record name | AZddU (threo) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101039967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZddU (threo) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-EPINAVURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/965U3315F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Development of 3'-beta-Azido-2',3'-dideoxyuridine as an Antiviral Agent

This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and antiviral activity of 3'-beta-Azido-2',3'-dideoxyuridine (AZU), a nucleoside analog with activity against human immunodeficiency virus (HIV). This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

This compound (also known as Azidouridine) emerged from research efforts focused on identifying potent antiviral compounds, particularly those effective against retroviruses like HIV. As a dideoxynucleoside analog, its structure is designed to act as a chain terminator during the reverse transcription of viral RNA into DNA, a crucial step in the retroviral life cycle.

Chemical Synthesis

The synthesis of this compound typically involves a multi-step process starting from uridine (B1682114) or a related precursor. While various synthetic routes have been explored, a common approach involves the introduction of an azido (B1232118) group at the 3' position of the sugar moiety and the removal of the 2'-hydroxyl group. A generalized synthetic scheme is presented below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 3'-azido-dideoxynucleosides.

Step 1: Protection of the 5'-Hydroxyl Group

-

Dissolve uridine in a suitable solvent such as pyridine.

-

Add a protecting group reagent, for example, tert-butyldiphenylsilyl chloride (TBDPSCl), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction mixture by adding water and extracting the product with an organic solvent like ethyl acetate.

-

Purify the 5'-O-TBDPS-uridine by column chromatography on silica (B1680970) gel.

Step 2: Formation of the 2,3'-Anhydro Intermediate

-

Dissolve the 5'-O-TBDPS-uridine in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add a reagent to facilitate the formation of the anhydro linkage, such as diphenyl carbonate in the presence of a base like sodium bicarbonate.

-

Heat the reaction mixture and monitor its progress by TLC.

-

After completion, cool the mixture and purify the 2,3'-anhydro-5'-O-TBDPS-uridine intermediate.

Step 3: Azide (B81097) Opening of the Anhydro Ring

-

Dissolve the anhydro intermediate in a polar aprotic solvent such as DMF.

-

Add an azide source, for instance, lithium azide (LiN₃).

-

Heat the reaction mixture to facilitate the nucleophilic opening of the anhydro ring by the azide ion, leading to the formation of the 3'-azido-2'-deoxy-5'-O-TBDPS-uridine.

-

Monitor the reaction by TLC. Upon completion, purify the product by column chromatography.

Step 4: Deprotection of the 5'-Hydroxyl Group

-

Dissolve the 3'-azido-2'-deoxy-5'-O-TBDPS-uridine in a solvent such as tetrahydrofuran (B95107) (THF).

-

Add a deprotecting agent, for example, tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

-

Stir the reaction at room temperature until the deprotection is complete as indicated by TLC.

-

Purify the final product, this compound, by column chromatography or recrystallization to yield a pure solid.

Mechanism of Action

The antiviral activity of AZU is contingent on its intracellular conversion to the active triphosphate form. This process is initiated by cellular kinases.

Intracellular Activation Pathway:

-

Cellular Uptake: AZU enters the host cell.

-

Phosphorylation: Cellular kinases, such as thymidine (B127349) kinase, phosphorylate AZU sequentially to its monophosphate (AZU-MP), diphosphate (B83284) (AZU-DP), and finally to the active 3'-azido-2',3'-dideoxyuridine-5'-triphosphate (AZU-TP).[1][2]

-

Inhibition of Reverse Transcriptase: AZU-TP competes with the natural substrate, deoxyuridine triphosphate (dUTP) or deoxythymidine triphosphate (dTTP), for binding to the viral reverse transcriptase.[1][2]

-

Chain Termination: Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the sugar moiety of AZU prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.

Antiviral Activity

AZU has demonstrated inhibitory activity against HIV replication in various cell-based assays. The potency of its antiviral effect is typically quantified by the 50% effective concentration (EC₅₀) and the 50% inhibitory concentration (IC₅₀).

Table 1: Antiviral Activity of this compound and its Triphosphate

| Compound | Assay Target | Cell Type | Value | Unit | Reference |

|---|---|---|---|---|---|

| AZU | HIV-1 Replication | Human PBM Cells | 0.18 - 0.46 | µM (EC₅₀) | [3] |

| AZU-TP | HIV-1 Reverse Transcriptase | Cell-free | ~0.0022 | µM (Ki) | [4] |

| AZU-TP | SIV Reverse Transcriptase | Cell-free | Potent Inhibition | - |[1][2] |

PBM: Peripheral Blood Mononuclear

Experimental Protocols

5.1. Anti-HIV Assay in Peripheral Blood Mononuclear (PBM) Cells

This protocol outlines a method to determine the EC₅₀ of AZU against HIV-1 in primary human PBM cells.

Materials:

-

Human PBM cells

-

HIV-1 viral stock

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

This compound (AZU) stock solution

-

96-well cell culture plates

-

p24 antigen ELISA kit

Procedure:

-

Isolate PBM cells from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Stimulate the PBM cells with PHA for 2-3 days.

-

Wash the cells and resuspend them in culture medium containing IL-2.

-

Seed the stimulated PBM cells into a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Prepare serial dilutions of AZU in culture medium and add them to the appropriate wells. Include a no-drug control.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 7 days.

-

On day 7, collect the cell culture supernatant.

-

Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.

-

Calculate the percentage of inhibition of viral replication for each drug concentration compared to the no-drug control.

-

Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

5.2. HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory activity of AZU-TP on HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 reverse transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP)

-

³H-labeled dTTP

-

3'-azido-2',3'-dideoxyuridine-5'-triphosphate (AZU-TP)

-

Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and a mixture of dNTPs including ³H-dTTP.

-

Prepare serial dilutions of AZU-TP.

-

In a series of reaction tubes, add the reaction mixture, the HIV-1 reverse transcriptase, and varying concentrations of AZU-TP. Include a no-inhibitor control.

-

Initiate the reaction by incubating the tubes at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Filter the reaction mixtures through glass fiber filters to capture the precipitated DNA.

-

Wash the filters with TCA and ethanol (B145695) to remove unincorporated nucleotides.

-

Dry the filters and measure the amount of radioactivity on each filter using a scintillation counter.

-

Calculate the percentage of inhibition of reverse transcriptase activity for each AZU-TP concentration compared to the no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a nucleoside analog that demonstrates significant antiviral activity against HIV. Its mechanism of action, involving intracellular phosphorylation to its active triphosphate form and subsequent inhibition of viral reverse transcriptase through chain termination, is a well-established paradigm for this class of antiviral drugs. The data and protocols presented in this guide provide a technical foundation for further research and development of AZU and related compounds as potential therapeutic agents.

References

- 1. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, antiviral activity, cytotoxicity and cellular pharmacology of l-3′-azido-2′,3′-dideoxypurine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the reverse transcriptase from HIV by 3'-azido-3'-deoxythymidine triphosphate and its threo analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of 3'-β-Azido-2',3'-dideoxyuridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-β-Azido-2',3'-dideoxyuridine, also known as AzdU or Navuridine, is a nucleoside analogue with known inhibitory activity against the replication of the human immunodeficiency virus (HIV).[1] Structurally similar to the well-known antiretroviral drug Zidovudine (AZT), AzdU belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs). The core of its mechanism of action lies in its intracellular conversion to the active triphosphate form, which then acts as a chain terminator during viral DNA synthesis mediated by reverse transcriptase. This technical guide provides a comprehensive overview of the structural and functional aspects of 3'-β-Azido-2',3'-dideoxyuridine, including its physicochemical properties, a generalized synthetic pathway, its metabolic activation, and a comparison with its thymidine (B127349) analogue, AZT. While detailed crystallographic and nuclear magnetic resonance (NMR) data for this specific uridine (B1682114) derivative are not extensively available in public literature, this guide consolidates the existing knowledge to support further research and development.

Physicochemical Properties

3'-β-Azido-2',3'-dideoxyuridine is a synthetic nucleoside analogue. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-[(2R,4S,5R)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione | [2] |

| Synonyms | AzdU, AzddU, Navuridine, CS-87 | - |

| Molecular Formula | C₉H₁₁N₅O₄ | [1] |

| Molecular Weight | 253.22 g/mol | [1] |

| CAS Number | 84472-85-5 | [1] |

Structural Elucidation and Data

A thorough review of scientific literature indicates a notable absence of publicly available, detailed structural elucidation data specifically for 3'-β-Azido-2',3'-dideoxyuridine. X-ray crystallography and comprehensive NMR spectroscopy are powerful techniques for determining the three-dimensional structure and conformation of molecules.[3][4] However, such studies for AzdU have not been published in detail. For comparison, the crystal structure of the related compound, 3'-azido-3'-deoxythymidine (AZT), is well-characterized, revealing specific sugar puckering and glycosidic bond orientations that are crucial for its biological activity.[3]

Spectroscopic Data

While detailed NMR and mass spectrometry data for the parent nucleoside are scarce, spectroscopic properties for its active triphosphate form have been documented.

| Compound | λmax | Molar Extinction Coefficient (ε) | Conditions | Reference |

| 3'-Azido-2',3'-ddUTP | 262 nm | 10.1 L mmol⁻¹ cm⁻¹ | Tris-HCl pH 7.5 | - |

| 3'-Azido-2',3'-ddCTP | 271 nm | 8.9 L mmol⁻¹ cm⁻¹ | Tris-HCl pH 7.5 | [5] |

| 3'-Azido-2',3'-ddGTP | 252 nm | 13.7 L mmol⁻¹ cm⁻¹ | Tris-HCl pH 7.5 | [6] |

Synthesis and Characterization

Generalized Synthetic Pathway

Experimental Protocol (Generalized):

A common approach involves the following steps:

-

Protection of the 5'-hydroxyl group: The primary 5'-hydroxyl group of uridine is protected, often with a trityl or silyl (B83357) group, to prevent its participation in subsequent reactions.

-

Activation of the 3'-hydroxyl group: The 3'-hydroxyl group is converted into a good leaving group. This is typically achieved by mesylation or tosylation, reacting the protected nucleoside with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like pyridine.

-

Nucleophilic Substitution with Azide (B81097): The activated 3'-position undergoes an SN2 reaction with an azide salt, such as lithium azide (LiN₃) or sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF).[7] This step introduces the azido (B1232118) group with an inversion of stereochemistry.

-

Deprotection: The protecting group on the 5'-hydroxyl is removed under appropriate conditions (e.g., acidic treatment for a trityl group or fluoride (B91410) ions for a silyl group) to yield the final product, 3'-β-Azido-2',3'-dideoxyuridine.

-

Purification: The final compound is purified using standard techniques such as column chromatography and/or recrystallization.

Mechanism of Action: Metabolic Activation

As with other NRTIs, 3'-β-Azido-2',3'-dideoxyuridine is a prodrug that requires intracellular phosphorylation to its 5'-triphosphate derivative to become pharmacologically active. This process is catalyzed by host cellular kinases.

Phosphorylation Pathway

The metabolic activation cascade involves three sequential phosphorylation steps:

-

Monophosphorylation: 3'-β-Azido-2',3'-dideoxyuridine is first phosphorylated to its 5'-monophosphate form (AzdU-MP).

-

Diphosphorylation: AzdU-MP is then converted to its 5'-diphosphate (AzdU-DP).

-

Triphosphorylation: Finally, AzdU-DP is phosphorylated to the active 5'-triphosphate metabolite (AzdU-TP).

The resulting 3'-β-Azido-2',3'-dideoxyuridine-5'-triphosphate (AzdU-TP) competes with the natural substrate, deoxyuridine triphosphate (dUTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase. The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated AzdU-TP prevents the formation of the next 3',5'-phosphodiester bond, leading to the termination of DNA chain elongation.

Kinetic Data of Phosphorylation

Studies on the phosphorylation of 3'-azido-2',3'-dideoxyuridine in human peripheral blood mononuclear cell extracts have provided kinetic parameters, which are crucial for understanding its efficiency as a substrate for cellular kinases compared to natural nucleosides and other analogues like AZT.

| Substrate/Inhibitor | Enzyme | Km (µM) | Ki (µM) | Vmax (% of Thymidine) |

| 3'-Azido-2',3'-dideoxyuridine | Thymidine Kinase | 67 | 290 | 40 |

| 3'-Azido-3'-deoxythymidine (AZT) | Thymidine Kinase | 1.4 | 3.4 | 30 |

| Thymidine | Thymidine Kinase | 7.0 | - | 100 |

Data sourced from Eriksson et al., Antimicrobial Agents and Chemotherapy, 1989.

Structural Comparison with 3'-Azido-3'-deoxythymidine (AZT)

The primary structural difference between 3'-β-Azido-2',3'-dideoxyuridine and AZT lies in the pyrimidine (B1678525) base: AzdU contains a uracil (B121893) base, whereas AZT has a thymine (B56734) base (5-methyluracil). This seemingly minor difference—a methyl group at the 5-position of the uracil ring—can have significant implications for enzymatic recognition and metabolic activation. The kinetic data presented above show that AZT is a much more efficient substrate for thymidine kinase (lower Km) and a more potent competitive inhibitor (lower Ki) than AzdU. This suggests that the 5-methyl group of the thymine base plays a crucial role in the binding and processing of the nucleoside by this key activating enzyme.

Conclusion

3'-β-Azido-2',3'-dideoxyuridine is a notable member of the azido-nucleoside family with anti-HIV properties. Its mechanism of action follows the established pathway for NRTIs, involving intracellular phosphorylation to an active triphosphate form that terminates viral DNA synthesis. While it is structurally very similar to AZT, the absence of a 5-methyl group on the uracil base appears to significantly reduce its efficiency as a substrate for thymidine kinase, a critical step in its activation. The lack of detailed, publicly available crystallographic and NMR data for 3'-β-Azido-2',3'-dideoxyuridine presents an opportunity for further research to fully characterize its solid-state conformation and solution dynamics, which would provide a more complete understanding of its structure-activity relationship. Such studies would be invaluable for the rational design of new, more potent, and less toxic nucleoside analogues for antiviral therapy.

References

- 1. scbt.com [scbt.com]

- 2. 3'-Azido-2',3'-dideoxyuridine | LGC Standards [lgcstandards.com]

- 3. NMR investigation on the structure and conformation of 3'-azido-2',3'-dideoxyribosylthymine (AZT), an inhibitor of the HIV (AIDS virus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2'-Azido-2',3'-dideoxythymidine: synthesis and crystal structure of a 2'-substituted dideoxynucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3'-Azido-2',3'-ddCTP, Cytidines - Jena Bioscience [jenabioscience.com]

- 6. 3'-Azido-2',3'-ddGTP, Guanosines - Jena Bioscience [jenabioscience.com]

- 7. Improved and reliable synthesis of 3'-azido-2',3'-dideoxyguanosine derivatives [pubmed.ncbi.nlm.nih.gov]

- 8. Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Biological Activity of 3'-β-Azido-2',3'-dideoxyuridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research into the biological activity of 3'-β-Azido-2',3'-dideoxyuridine (AZDU), also known as Azidouridine (AzddU). The document focuses on its mechanism of action as an anti-HIV agent, summarizing key quantitative data, detailing experimental protocols from foundational studies, and illustrating relevant biological and experimental pathways.

Core Antiviral Activity and Mechanism of Action

Early investigations into 3'-β-Azido-2',3'-dideoxyuridine identified it as a potent inhibitor of human immunodeficiency virus (HIV) replication.[1] The primary mechanism of its antiviral action is the inhibition of HIV reverse transcriptase, a critical enzyme for the viral life cycle.

Similar to other 2',3'-dideoxynucleoside analogs like zidovudine (B1683550) (AZT), AZDU acts as a chain terminator during the synthesis of viral DNA. To exert its antiviral effect, AZDU must first be anabolically phosphorylated within the host cell to its active triphosphate form, 3'-β-Azido-2',3'-dideoxyuridine-5'-triphosphate (AZDU-TP).[2][3] This active metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase.[2][4] Once incorporated, the 3'-azido group prevents the formation of the next 3',5'-phosphodiester bond, leading to the termination of DNA chain elongation.[1][5]

Studies have shown that AZDU-TP is a potent and highly selective inhibitor of HIV-1 and simian immunodeficiency virus (SIV) reverse transcriptases.[2][4] The affinity of AZDU-TP for reverse transcriptase is comparable to that of AZT-TP.[2] In contrast, it shows a significantly lower affinity for cellular DNA polymerases, such as DNA polymerase alpha, which accounts for its selective antiviral activity.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from early studies on the biological activity of AZDU and its phosphorylated form.

Table 1: In Vitro Anti-HIV Activity of 3'-β-Azido-2',3'-dideoxyuridine

| Cell Line | Virus Strain | Parameter | Value (µM) | Reference |

| MT-4 | HIV-1 (various) | IC50 | 0.19 - 2.1 | [3] |

| Human PBM | HIV-1 (various) | IC50 | 0.36 - 10 | [3] |

| HeLa | HIV-1 (various) | IC50 | 0.36 - 10 | [3] |

Table 2: Inhibition of HIV Reverse Transcriptase by 3'-β-Azido-2',3'-dideoxyuridine-5'-triphosphate (AZDU-TP)

| Enzyme | Substrate | Inhibition Type | Kᵢ (nM) | Reference |

| HIV-1 Reverse Transcriptase | dTTP | Competitive | Not explicitly stated for AZDU-TP, but noted as a potent competitive inhibitor | [2][4] |

Table 3: Cellular Phosphorylation of 3'-β-Azido-2',3'-dideoxyuridine

| Enzyme | Substrate | Parameter | Value (µM) | Reference |

| Human Thymidine (B127349) Kinase | 3'-β-Azido-2',3'-dideoxyuridine | Kₘ | 67 | [4] |

| Human Thymidine Kinase | Thymidine | Kₘ | 7.0 | [4] |

| Human Thymidine Kinase | 3'-β-Azido-2',3'-dideoxyuridine | Kᵢ (vs. Thymidine) | 290 | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the early research of AZDU.

Anti-HIV Replication Assay in MT-4 Cells

This protocol is based on the methods described for evaluating the inhibition of HIV-induced cytopathogenicity in MT-4 cells.[6][7][8]

Objective: To determine the 50% inhibitory concentration (IC50) of AZDU against HIV-1 replication in a T-cell line.

Materials:

-

MT-4 cells

-

HIV-1 stock (e.g., HXB2 strain)

-

3'-β-Azido-2',3'-dideoxyuridine (AZDU)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability dye

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed MT-4 cells into 96-well plates at a density of approximately 1 x 10⁵ to 5 x 10⁵ cells per well in 100 µL of culture medium.

-

Compound Addition: Prepare serial dilutions of AZDU in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include wells with no compound as virus controls and wells with no virus or compound as cell controls.

-

Virus Infection: Infect the cells with HIV-1 at a multiplicity of infection (MOI) of approximately 100 TCID₅₀/cell.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 4-7 days.

-

Assessment of Cytopathogenicity:

-

MTT Assay: Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Lyse the cells and solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability compared to the uninfected control. The IC50 value is determined as the concentration of AZDU that inhibits the cytopathic effect of the virus by 50%.[9]

Reverse Transcriptase Inhibition Assay

This protocol is a generalized procedure based on the principles of RT inhibition assays for nucleoside analogs.[1][5][10]

Objective: To determine the inhibitory activity of AZDU-TP against HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 reverse transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP)

-

³H- or ³²P-labeled dTTP

-

3'-β-Azido-2',3'-dideoxyuridine-5'-triphosphate (AZDU-TP)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and a mixture of dNTPs including the radiolabeled dTTP.

-

Inhibitor Addition: Add varying concentrations of AZDU-TP to the reaction tubes. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a known amount of HIV-1 reverse transcriptase.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA.

-

Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA on ice. Collect the precipitate by filtering the reaction mixture through glass fiber filters.

-

Washing: Wash the filters with TCA and ethanol (B145695) to remove unincorporated radiolabeled nucleotides.

-

Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of reverse transcriptase activity for each concentration of AZDU-TP. Calculate the Kᵢ value through kinetic analysis, such as a Lineweaver-Burk plot, by performing the assay at different substrate (dTTP) concentrations.

Cytotoxicity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a method to assess the cytotoxicity of AZDU in primary human cells.[11][12][13]

Objective: To determine the 50% cytotoxic concentration (CC50) of AZDU in human PBMCs.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs), isolated by density gradient centrifugation (e.g., using Ficoll-Paque).

-

3'-β-Azido-2',3'-dideoxyuridine (AZDU)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

-

96-well microtiter plates

-

Cell viability assay kit (e.g., MTT, XTT, or a kit measuring ATP levels or LDH release)

-

Spectrophotometer or luminometer

Procedure:

-

PBMC Isolation and Seeding: Isolate PBMCs from healthy donor blood. Seed the cells in 96-well plates at a density of 1 x 10⁵ to 5 x 10⁵ cells per well in 100 µL of culture medium.

-

Compound Addition: Prepare serial dilutions of AZDU in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include wells with no compound as cell controls.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for a period corresponding to the anti-HIV assay (e.g., 4-7 days).

-

Assessment of Cell Viability:

-

Perform a cell viability assay according to the manufacturer's instructions. This typically involves adding a reagent to the wells and measuring a colorimetric or luminescent signal.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The CC50 value is the concentration of AZDU that reduces cell viability by 50%.[9]

Visualized Pathways and Workflows

The following diagrams illustrate the key biological and experimental processes related to the activity of 3'-β-Azido-2',3'-dideoxyuridine.

Figure 1: Metabolic Activation and Catabolic Pathway of AZDU.

Figure 2: Workflow for Key In Vitro Biological Assays.

References

- 1. Inhibition of human immunodeficiency virus 1 reverse transcriptase by 3'-azidothymidine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-human immunodeficiency virus activity, cross-resistance, cytotoxicity, and intracellular pharmacology of the 3'-azido-2',3'-dideoxypurine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Human immunodeficiency virus reverse transcriptase. Substrate and inhibitor kinetics with thymidine 5'-triphosphate and 3'-azido-3'-deoxythymidine 5'-triphosphate. | Semantic Scholar [semanticscholar.org]

- 6. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]

- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. Polbase - Reference: Human immunodeficiency virus reverse transcriptase. Substrate and inhibitor kinetics with thymidine 5'-triphosphate and 3'-azido-3'-deoxythymidine 5'-triphosphate. [polbase.neb.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. PBMC Cytotoxicity Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. echemi.com [echemi.com]

The Pivotal Role of 3'-beta-Azido-2',3'-dideoxyuridine in Nucleoside Analog Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and utility of 3'-beta-Azido-2',3'-dideoxyuridine (B1237287) as a crucial precursor in the development of pharmacologically significant nucleoside analogs. The strategic placement of the azido (B1232118) group at the 3'-position of the deoxyribose sugar moiety makes this compound a versatile building block for the introduction of various functionalities, leading to the creation of diverse compound libraries for antiviral and anticancer research. This document provides a comprehensive overview of its synthesis, key reactions, and detailed experimental protocols to aid researchers in the field of medicinal chemistry and drug discovery.

Introduction to this compound

This compound, a synthetic nucleoside analog, has garnered significant attention in medicinal chemistry due to its structural similarity to natural nucleosides and the reactive nature of the azido group. The azido moiety serves as a versatile chemical handle for a variety of transformations, most notably "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and Staudinger ligations. These reactions allow for the efficient and specific conjugation of a wide range of molecules, including fluorescent dyes, biotin, and other bioactive compounds, facilitating the development of novel therapeutic and diagnostic agents.

The primary application of this compound lies in its role as a precursor for other nucleoside analogs. One of the most prominent examples is its use in transglycosylation reactions to synthesize purine (B94841) nucleoside analogs. This process involves the transfer of the modified sugar moiety from the uridine (B1682114) base to a purine base, offering a convergent and efficient route to novel purine derivatives that would be challenging to synthesize through other methods. These resulting purine analogs are of significant interest for their potential as antiviral agents, particularly against retroviruses like HIV, and as anticancer therapeutics.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from readily available uridine. A common synthetic route involves the formation of a 2,2'-anhydro intermediate, followed by reductive opening and subsequent introduction of the azido group. The following sections detail the experimental protocols for a key synthetic pathway.

Experimental Protocols:

1. Synthesis of 2,2'-Anhydro-5'-O-benzoyl-uridine (Compound 2)

-

Materials: 5'-O-benzoyluridine (Compound 1), diphenyl carbonate, sodium bicarbonate, dimethylformamide (DMF).

-

Procedure: A mixture of 5'-O-benzoyluridine (1 equivalent), diphenyl carbonate (1.2 equivalents), and a catalytic amount of sodium bicarbonate in DMF is heated at 150 °C for a specified duration. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography to yield 2,2'-anhydro-5'-O-benzoyl-uridine.

2. Synthesis of 5'-O-Benzoyl-2',3'-dideoxy-2',3'-didehydrouridine (Compound 3)

-

Materials: 2,2'-Anhydro-5'-O-benzoyl-uridine (Compound 2), potassium tert-butoxide, dimethyl sulfoxide (B87167) (DMSO).

-

Procedure: To a solution of 2,2'-anhydro-5'-O-benzoyl-uridine in DMSO, potassium tert-butoxide (2 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for a designated time, and the progress is monitored by TLC. The reaction is then quenched by the addition of a proton source (e.g., acetic acid) and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to afford 5'-O-benzoyl-2',3'-dideoxy-2',3'-didehydrouridine.

3. Synthesis of 3'-Azido-5'-O-benzoyl-2',3'-dideoxyuridine (Compound 4)

-

Materials: 5'-O-Benzoyl-2',3'-dideoxy-2',3'-didehydrouridine (Compound 3), sodium azide (B81097), ammonium (B1175870) chloride, DMF.

-

Procedure: A solution of 5'-O-benzoyl-2',3'-dideoxy-2',3'-didehydrouridine, sodium azide (3 equivalents), and ammonium chloride (1.5 equivalents) in DMF is heated at a specific temperature (e.g., 100 °C) for several hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed, and dried to give 3'-azido-5'-O-benzoyl-2',3'-dideoxyuridine.

4. Synthesis of this compound (Target Compound)

-

Materials: 3'-Azido-5'-O-benzoyl-2',3'-dideoxyuridine (Compound 4), methanolic ammonia (B1221849).

-

Procedure: The protected nucleoside, 3'-azido-5'-O-benzoyl-2',3'-dideoxyuridine, is treated with a saturated solution of ammonia in methanol (B129727) at room temperature. The reaction is stirred until the deprotection is complete (monitored by TLC). The solvent is then evaporated, and the residue is purified by crystallization or column chromatography to yield the final product, this compound.

Quantitative Data for Synthesis:

| Step | Starting Material | Product | Reagents | Solvent | Yield (%) |

| 1 | 5'-O-benzoyluridine | 2,2'-Anhydro-5'-O-benzoyl-uridine | Diphenyl carbonate, NaHCO₃ | DMF | ~85 |

| 2 | 2,2'-Anhydro-5'-O-benzoyl-uridine | 5'-O-Benzoyl-d4U | KOBuᵗ | DMSO | ~70 |

| 3 | 5'-O-Benzoyl-d4U | 3'-Azido-5'-O-benzoyl-2',3'-dideoxyuridine | NaN₃, NH₄Cl | DMF | ~60 |

| 4 | 3'-Azido-5'-O-benzoyl-2',3'-dideoxyuridine | This compound | Methanolic Ammonia | Methanol | ~90 |

Application as a Precursor: Transglycosylation Reactions

A significant application of this compound is its use as a glycosyl donor in transglycosylation reactions to synthesize various purine nucleoside analogs. This method provides an efficient pathway to novel compounds that are often difficult to prepare through direct glycosylation of purine bases.

Experimental Protocol: Transglycosylation to form Purine Analogs

-

Materials: this compound, a silylated purine base (e.g., persilylated adenine (B156593) or guanine), a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf), and an appropriate solvent (e.g., acetonitrile (B52724) or 1,2-dichloroethane).

-

Procedure: The silylated purine base is prepared by reacting the purine with a silylating agent like hexamethyldisilazane (B44280) (HMDS) and a catalyst such as ammonium sulfate. In a separate flask, this compound is dissolved in a dry aprotic solvent under an inert atmosphere. The silylated purine base is added, followed by the dropwise addition of the Lewis acid catalyst at a controlled temperature (often 0 °C). The reaction mixture is then stirred at room temperature or heated to a specific temperature for a period of time, with the reaction progress monitored by HPLC or TLC. Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

Quantitative Data for Transglycosylation:

| Precursor | Purine Base | Product | Catalyst | Solvent | Yield (%) |

| This compound | Silylated Adenine | 3'-Azido-2',3'-dideoxyadenosine | TMSOTf | Acetonitrile | 50-70 |

| This compound | Silylated Guanine | 3'-Azido-2',3'-dideoxyguanosine | TMSOTf | 1,2-Dichloroethane | 40-60 |

Visualizations

Synthesis of this compound

Caption: Synthetic route to this compound.

Transglycosylation of this compound

Caption: General scheme for transglycosylation.

Conclusion

This compound stands as a valuable and versatile precursor in the synthesis of modified nucleoside analogs. Its efficient synthesis and the reactivity of the azido group open up a wide array of possibilities for creating novel compounds with significant therapeutic potential. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry, ultimately contributing to the discovery of new and effective drugs.

Methodological & Application

Application Notes and Protocols for 3'-beta-Azido-2',3'-dideoxyuridine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 3'-beta-Azido-2',3'-dideoxyuridine in click chemistry, a powerful bioconjugation technique. This document outlines the enzymatic incorporation of the azido-modified nucleoside into an oligonucleotide, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate a molecule of interest.

Introduction

This compound is a modified nucleoside analog that serves as a valuable tool for the site-specific modification of DNA and oligonucleotides. The presence of an azide (B81097) group at the 3' position allows for its participation in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal reaction enables the efficient and specific covalent attachment of a wide variety of molecules, such as fluorescent dyes, biotin, or drug molecules, to the 3'-terminus of a DNA strand. The dideoxy nature of the sugar moiety ensures that the incorporation of this nucleoside terminates the polymerase-mediated chain extension, providing a precise method for 3'-end labeling.

Principle

The overall workflow involves two key steps:

-

Enzymatic Incorporation: this compound 5'-triphosphate (3'-Azido-ddUTP) is incorporated at the 3'-terminus of a DNA oligonucleotide using a template-independent DNA polymerase, such as Terminal deoxynucleotidyl Transferase (TdT). TdT catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule. Since 3'-Azido-ddUTP lacks a 3'-hydroxyl group, its incorporation results in the termination of chain elongation, ensuring the addition of a single azido-modified nucleotide.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified oligonucleotide is then reacted with an alkyne-containing molecule of interest in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, covalently conjugating the molecule to the DNA strand. The reaction is highly specific and efficient, proceeding under mild, aqueous conditions.[]

Experimental Protocols

Materials

-

This compound 5'-triphosphate (3'-Azido-ddUTP)

-

DNA oligonucleotide with a free 3'-hydroxyl group

-

Terminal deoxynucleotidyl Transferase (TdT)

-

5X TdT Reaction Buffer (typically contains potassium cacodylate, Tris-HCl, and CoCl₂)

-

Alkyne-modified molecule of interest (e.g., alkyne-fluorophore, alkyne-biotin)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Nuclease-free water

-

DMSO (for dissolving hydrophobic molecules)

-

EDTA (for stopping reactions)

-

Purification columns or kits (e.g., for desalting or oligonucleotide purification)

Protocol 1: Enzymatic Incorporation of 3'-Azido-ddUTP using TdT

This protocol is a general guideline and may require optimization based on the specific oligonucleotide and experimental conditions.

-

Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice:

| Reagent | Volume | Final Concentration |

| 5X TdT Reaction Buffer | 4 µL | 1X |

| DNA Oligonucleotide (100 µM) | 1 µL | 5 µM |

| 3'-Azido-ddUTP (1 mM) | 2 µL | 100 µM |

| Terminal deoxynucleotidyl Transferase (TdT) (20 U/µL) | 1 µL | 1 U/µL |

| Nuclease-free water | to 20 µL | - |

-

Incubation: Mix the reaction gently by pipetting up and down. Incubate the reaction at 37°C for 30-60 minutes.[2][3]

-

Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA and heating at 70°C for 10 minutes.[2][3]

-

Purification: Purify the 3'-azido-modified oligonucleotide from unincorporated 3'-Azido-ddUTP and enzyme using a suitable method, such as ethanol (B145695) precipitation or a commercially available oligonucleotide purification kit.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the 3'-azido-modified oligonucleotide and an alkyne-containing molecule.

-

Stock Solutions:

-

Azide-modified Oligonucleotide: Prepare a stock solution of the purified 3'-azido-modified oligonucleotide in nuclease-free water.

-

Alkyne-Molecule: Prepare a 10 mM stock solution of the alkyne-modified molecule in DMSO or water.

-

Copper(II) Sulfate: Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be prepared fresh.

-

TBTA/THPTA: Prepare a 10 mM stock solution of TBTA or THPTA in DMSO or a DMSO/water mixture.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:

| Reagent | Volume | Final Concentration |

| 3'-Azido-modified Oligonucleotide (e.g., 100 µM) | 5 µL | 10-50 µM |

| Alkyne-Molecule (10 mM) | 2.5 µL | 0.5 mM |

| Nuclease-free water | to 40 µL | - |

| TBTA/THPTA (10 mM) | 5 µL | 1 mM |

| Copper(II) Sulfate (20 mM) | 2.5 µL | 1 mM |

| Sodium Ascorbate (100 mM) | 2.5 µL | 5 mM |

| Total Volume | 50 µL |

-

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, or overnight if necessary. The reaction is often complete within minutes to a few hours.[4][5]

-

Purification: Purify the final clicked oligonucleotide conjugate from excess reagents and byproducts using methods such as ethanol precipitation, HPLC, or a suitable purification kit.

Data Presentation

Table 1: Typical Reagent Concentrations for CuAAC Reaction

| Reagent | Stock Concentration | Final Concentration | Notes |

| Azide-Oligonucleotide | 10-100 µM | 1X | Limiting reagent |

| Alkyne-Molecule | 10 mM | 1.5 - 10X excess | Higher excess can drive the reaction to completion |

| CuSO₄ | 20 mM | 0.1 - 1 mM | Catalyst |

| Sodium Ascorbate | 100 mM | 1 - 5 mM | Reducing agent, should be in excess of CuSO₄ |

| TBTA/THPTA | 10 mM | 0.1 - 1 mM | Ligand to stabilize Cu(I) and protect biomolecules |

Table 2: Reported Efficiencies of CuAAC Reactions on Oligonucleotides

| Substrate | Reaction Conditions | Yield/Efficiency | Reference |

| 5'-alkyne and 3'-azide modified oligonucleotides | Aerobic conditions, 5 min | Nearly quantitative conversion | [4] |

| Alkyne-modified DNA with azide-dyes | 2 equivalents of label-azides | Complete conversion | [6] |

| Alkyne-nucleosides with bile acid azides | CuSO₄, sodium ascorbate, 18h | 60-90% | [7] |

| 5'-azido-2'-deoxyadenosine with alkyne-estrone | CuI, 16h | 68% | [7] |

Visualization

Caption: Experimental workflow for 3'-end labeling of DNA.

Concluding Remarks

The use of this compound in conjunction with click chemistry provides a robust and versatile platform for the precise modification of oligonucleotides. The protocols outlined in these application notes offer a reliable starting point for researchers to label DNA with a wide array of functional molecules, enabling advancements in diagnostics, therapeutics, and fundamental biological research. Optimization of reaction conditions may be necessary to achieve the highest yields for specific applications.

References

- 2. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Quick Click: The DNA-Templated Ligation of 3'-O-Propargyl- and 5'-Azide-Modified Strands Is as Rapid as and More Selective than Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. browngroupnucleicacidsresearch.org.uk [browngroupnucleicacidsresearch.org.uk]

- 6. glenresearch.com [glenresearch.com]

- 7. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application of 3'-beta-Azido-2',3'-dideoxyuridine for In Vitro DNA Labeling

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of DNA is a cornerstone technique in molecular biology, enabling a wide array of applications from the study of DNA replication and repair to the development of diagnostic assays and therapeutic agents. One powerful and versatile method for in vitro DNA labeling involves the enzymatic incorporation of modified nucleosides followed by bioorthogonal chemical ligation. This application note details the use of 3'-beta-Azido-2',3'-dideoxyuridine (AZDDU) for the 3'-terminal labeling of DNA.

AZDDU, in its triphosphate form (AZDDU-TP), is a chain-terminating nucleoside analog. The key feature of AZDDU-TP is the presence of an azide (B81097) (-N₃) group at the 3' position of the deoxyribose sugar. This azide group serves as a chemical handle for "click chemistry," a set of highly efficient and specific bioorthogonal reactions. The most common click reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the azide-modified DNA and an alkyne-containing reporter molecule (e.g., a fluorophore, biotin, or a cross-linking agent).

The primary enzyme for incorporating AZDDU-TP onto the 3'-terminus of DNA in a template-independent manner is Terminal deoxynucleotidyl Transferase (TdT). Because AZDDU lacks a 3'-hydroxyl group, its incorporation results in the addition of a single, azide-modified nucleotide, providing a precise and controlled labeling strategy. This method is applicable to a wide range of DNA substrates, including oligonucleotides and DNA fragments, regardless of whether they are chemically synthesized or isolated from natural sources.[1]

Principle of the Method

The workflow for 3'-terminal DNA labeling using AZDDU can be divided into two main stages:

-

Enzymatic Incorporation: Terminal deoxynucleotidyl Transferase (TdT) is used to catalyze the addition of a single 3'-Azido-2',3'-dideoxyuridine monophosphate (from AZDDU-TP) to the 3'-hydroxyl terminus of a DNA strand. This reaction is template-independent. The absence of a 3'-hydroxyl group on the incorporated AZDDU ensures that only one nucleotide is added, preventing polymerization.[1][2]

-

Click Chemistry Ligation: The azide-functionalized DNA is then reacted with a molecule of interest that has been modified with a terminal alkyne. This reaction, typically a CuAAC, forms a stable covalent bond, attaching the reporter molecule to the DNA.[1][3][4]

Data Presentation

The efficiency of both the enzymatic incorporation and the subsequent click chemistry reaction is crucial for successful DNA labeling. Below is a summary of typical incorporation efficiencies for various modified nucleotides by TdT and the yields of click chemistry reactions.

Table 1: Relative Incorporation Efficiency of Modified Nucleotides by Terminal deoxynucleotidyl Transferase (TdT)

| Nucleotide Analog | Modification Position | Incorporation Efficiency | Notes |

| 3'-N₃-ddNTPs (e.g., AZDDU-TP) | 3'-Sugar | High (single incorporation) | Near-quantitative turnover for single labeling events.[1] |

| 2'-N₃-NTPs | 2'-Sugar | Moderate to High | Allows for subsequent elongation; efficiency varies with the base. |

| 5-Ethynyl-dUTP | 5-Base | High | Allows for tailing (multiple incorporations).[1] |

| Unmodified ddNTPs | 3'-Sugar (H) | High (single incorporation) | Standard chain terminators.[1] |

| Unmodified dNTPs | None | Very High | Standard building blocks for DNA synthesis.[1] |

Data is compiled from studies on various modified nucleotides and serves as a general guide.[1]

Table 2: Reaction Conditions and Yields for Click Chemistry Ligation

| Reaction Type | Catalyst | Ligand | Typical Reaction Time | Typical Yield |

| CuAAC | Cu(I) (from CuSO₄ + reducing agent) | TBTA or THPTA | 30-120 minutes | High to Quantitative |

| SPAAC | None | N/A | 1-4 hours | Moderate to High |

| Staudinger Ligation | None | N/A | 2-16 hours | Moderate |

CuAAC: Copper(I)-catalyzed Azide-Alkyne Cycloaddition; SPAAC: Strain-Promoted Azide-Alkyne Cycloaddition; TBTA: Tris(benzyltriazolylmethyl)amine; THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine. Yields are dependent on substrate and reaction conditions.

Experimental Protocols

Protocol 1: Single 3'-Terminal Labeling of DNA with AZDDU-TP using TdT

This protocol describes the incorporation of a single AZDDU nucleotide at the 3'-terminus of a DNA oligonucleotide.

Materials:

-

DNA oligonucleotide with a free 3'-hydroxyl group

-

3'-Azido-2',3'-dideoxyuridine-5'-triphosphate (AZDDU-TP)

-

Recombinant Terminal deoxynucleotidyl Transferase (TdT) and corresponding 5x or 10x reaction buffer (typically contains a cobalt salt)[5][6][7][8]

-

Nuclease-free water

Procedure:

-

Reaction Setup: On ice, combine the following components in a microcentrifuge tube:

| Component | Volume | Final Concentration |

| 5x TdT Reaction Buffer | 10 µL | 1x |

| DNA Oligonucleotide (100 µM stock) | 1 µL | 2 µM |

| AZDDU-TP (10 mM stock) | 0.5 µL | 100 µM |

| Recombinant TdT (20 U/µL) | 1 µL | 20 units |

| Nuclease-free water | to 50 µL | N/A |

-

Incubation: Mix the components gently by pipetting. Incubate the reaction at 37°C for 60-90 minutes.[1][6][8]

-

Enzyme Inactivation: Stop the reaction by heating the mixture to 70°C for 10 minutes.[5][6][7] Alternatively, add 2 µL of 0.5 M EDTA (pH 8.0).[5]

-

Purification (Optional but Recommended): Purify the azide-modified DNA from unincorporated AZDDU-TP using standard methods such as ethanol (B145695) precipitation, size-exclusion chromatography (e.g., G-25 spin column), or HPLC. This step is crucial to prevent interference in the subsequent click reaction.

Protocol 2: CuAAC Click Chemistry for Labeling of Azide-Modified DNA

This protocol describes the labeling of the AZDDU-modified DNA with an alkyne-functionalized fluorescent dye.

Materials:

-

Purified azide-modified DNA from Protocol 1

-

Alkyne-functionalized reporter molecule (e.g., Alkyne-Fluor 555)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

-

Sodium ascorbate (B8700270) (freshly prepared)

-

DMSO

-

Nuclease-free water

Procedure:

-

Prepare Stock Solutions:

-

Azide-DNA: Resuspend the purified azide-DNA in nuclease-free water to a concentration of 100-200 µM.

-

Alkyne-Reporter: Prepare a 10 mM stock solution in DMSO.

-

CuSO₄: Prepare a 100 mM stock solution in nuclease-free water.

-

THPTA/TBTA: Prepare a 200 mM stock solution in water (for THPTA) or DMSO (for TBTA).

-

Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water immediately before use.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

| Component | Volume | Final Concentration |

| Azide-modified DNA (100 µM stock) | 2 µL | 40 µM |

| Alkyne-Reporter (10 mM stock) | 0.4 µL | 80 µM (2-fold excess) |

| Nuclease-free water | 1.1 µL | N/A |

| CuSO₄ (100 mM stock) | 0.5 µL | 10 mM |

| THPTA (200 mM stock) | 0.5 µL | 20 mM |

| Sodium Ascorbate (100 mM stock) | 0.5 µL | 10 mM |

| Total Volume | 5 µL |

-

Incubation: Vortex the mixture briefly and incubate at room temperature for 30-60 minutes, protected from light.

-

Purification: Purify the labeled DNA from excess reagents. This can be achieved by ethanol precipitation, followed by washing the pellet. For higher purity, HPLC or PAGE purification is recommended.

Visualizations

Logical Relationship of the Labeling Process

References

- 1. Nucleotidyl transferase assisted DNA labeling with different click chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. scispace.com [scispace.com]

- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. promega.com [promega.com]

Application Notes and Protocols for 3'-beta-Azido-2',3'-dideoxyuridine Incorporation in Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of cell proliferation is a cornerstone of biological research and drug development, providing critical insights into cell health, toxicity, and the efficacy of therapeutic agents. Traditional methods for assessing DNA synthesis, such as BrdU (5-bromo-2'-deoxyuridine) incorporation, require harsh DNA denaturation steps that can compromise sample integrity. Newer methods based on "click chemistry" have emerged as superior alternatives. This document provides detailed application notes and protocols for the use of 3'-beta-azido-2',3'-dideoxyuridine (B1237287) (AZDU) as a tool for measuring cell proliferation. AZDU, a synthetic analog of thymidine (B127349), is incorporated into newly synthesized DNA by cellular polymerases. The presence of the azide (B81097) group allows for covalent labeling with a fluorescent probe via a bioorthogonal click reaction, enabling robust and sensitive detection of proliferating cells.

Principle of the Method

The AZDU-based cell proliferation assay is a two-step process. First, the nucleoside analog is introduced to cells in culture, where it is taken up and phosphorylated by endogenous cellular kinases. The resulting 3'-azido-2',3'-dideoxyuridine triphosphate (AZDU-TP) is then incorporated into replicating DNA. Due to the presence of the azido (B1232118) group at the 3' position instead of a hydroxyl group, the incorporation of AZDU-TP leads to the termination of DNA chain elongation.[1][2][3]

In the second step, the incorporated azide-modified nucleoside is detected using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a type of "click chemistry."[4][5] Cells are fixed and permeabilized, and then incubated with a reaction cocktail containing a fluorescently-labeled alkyne, a copper(I) catalyst, and a stabilizing ligand. The azide group on the incorporated AZDU reacts with the alkyne on the fluorescent probe, forming a stable triazole linkage and allowing for the visualization and quantification of proliferating cells. This detection method is highly specific and occurs under mild conditions, preserving cellular morphology.[4][6]

Data Presentation

Table 1: Comparative Phosphorylation Kinetics of 3'-Azido-2',3'-dideoxyuridine (AZDU) and other Thymidine Analogs

This table summarizes the kinetic parameters for the phosphorylation of AZDU compared to the natural nucleoside thymidine and the well-characterized analog 3'-azido-3'-deoxythymidine (AZT) by thymidine kinase in human peripheral blood mononuclear cell extracts. A lower Km value indicates a higher affinity of the enzyme for the substrate.

| Compound | Apparent K_m (μM) | Maximal Phosphorylation Rate (% of Thymidine) |

| Thymidine | 7.0 | 100 |

| 3'-Azido-2',3'-dideoxyuridine (AZDU) | 67 | 40 |

| 3'-Azido-3'-deoxythymidine (AZT) | 1.4 | 30 |

Data sourced from: Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate.

Table 2: Comparison of Cell Proliferation Assay Methodologies

This table provides a qualitative comparison of the key features of cell proliferation assays based on AZDU, EdU (5-ethynyl-2'-deoxyuridine), and BrdU (5-bromo-2'-deoxyuridine).

| Feature | AZDU Assay | EdU Assay | BrdU Assay |

| Principle | Azide-modified nucleoside incorporation and click chemistry detection. | Alkyne-modified nucleoside incorporation and click chemistry detection.[6][7] | Halogenated nucleoside incorporation and antibody-based detection.[4] |

| Detection | Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7] | Immunohistochemistry with anti-BrdU antibodies.[4] |

| DNA Denaturation | Not required. | Not required.[7] | Required (acid or heat treatment).[4] |

| Protocol Time | Short (minutes to a few hours). | Short (minutes to a few hours).[7] | Long (several hours to days). |

| Sensitivity | High. | High.[7] | Moderate to High. |

| Multiplexing | Compatible with antibody-based staining and fluorescent proteins. | Compatible with antibody-based staining and fluorescent proteins. | Can be challenging due to harsh denaturation steps. |

| Reagents | AZDU, alkyne-fluorophore, copper catalyst, ligand. | EdU, azide-fluorophore, copper catalyst, ligand.[4] | BrdU, primary anti-BrdU antibody, secondary antibody. |

Experimental Protocols

Protocol 1: Labeling of Proliferating Cells with this compound (AZDU)

This protocol describes the incorporation of AZDU into the DNA of actively dividing cells in culture.

Materials:

-

This compound (AZDU)

-

Cell culture medium appropriate for the cell line

-

Sterile, tissue culture-treated plates or coverslips

-

Cell line of interest

Procedure:

-

Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

-

Preparation of AZDU Stock Solution: Prepare a stock solution of AZDU (e.g., 10 mM) in sterile dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS).

-

Labeling of Cells: Add AZDU to the cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line and experimental condition.

-

Incubation: Incubate the cells for a period ranging from 30 minutes to 24 hours, depending on the desired labeling intensity and the cell cycle length.

-

Washing: After incubation, remove the AZDU-containing medium and wash the cells twice with PBS to remove any unincorporated nucleoside.

-

Proceed to Fixation and Detection: The cells are now ready for fixation and fluorescent detection as described in Protocol 2.

Protocol 2: Fluorescent Detection of Incorporated AZDU via Click Chemistry

This protocol details the fixation, permeabilization, and fluorescent labeling of AZDU-containing DNA using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.

Materials:

-

Cells labeled with AZDU (from Protocol 1)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (Fixation Solution)

-

0.5% Triton™ X-100 in PBS (Permeabilization Solution)

-

3% Bovine Serum Albumin (BSA) in PBS (Blocking and Wash Buffer)

-

Click Reaction Cocktail:

-

Fluorescently-labeled alkyne (e.g., Alexa Fluor™ 488 Alkyne)

-

Copper (II) Sulfate (CuSO₄)

-

Reducing Agent (e.g., Sodium Ascorbate)

-

Copper(I)-stabilizing ligand (e.g., TBTA)

-

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Mounting medium

Procedure:

-

Fixation: Fix the AZDU-labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with 3% BSA in PBS.

-

Permeabilization: Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.

-

Washing: Wash the cells twice with 3% BSA in PBS.

-

Click Reaction: a. Prepare the Click Reaction Cocktail immediately before use. A typical cocktail for a single well of a 96-well plate may consist of:

- PBS

- Fluorescently-labeled alkyne (final concentration 1-5 µM)

- CuSO₄ (final concentration 1-2 mM)

- Sodium Ascorbate (final concentration 10 mM, added last to initiate the reaction) b. Add the Click Reaction Cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with 3% BSA in PBS.

-

Nuclear Counterstaining (Optional): Incubate the cells with a nuclear counterstain such as DAPI or Hoechst 33342 for 5-10 minutes.

-

Final Wash: Wash the cells twice with PBS.

-

Imaging: Mount the coverslips with an appropriate mounting medium and visualize the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and nuclear stain.

Mandatory Visualizations

References

- 1. tig.org.za [tig.org.za]

- 2. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. pnas.org [pnas.org]

- 7. salic.med.harvard.edu [salic.med.harvard.edu]

Application Notes and Protocols for Flow Cytometry Analysis of 3'-beta-Azido-2',3'-dideoxyuridine (AzddU) Labeled Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-beta-Azido-2',3'-dideoxyuridine (AzddU) is a nucleoside analog of uridine (B1682114) that can be incorporated into newly synthesized DNA by cellular polymerases. Unlike thymidine (B127349) analogs such as BrdU and EdU which are used to measure ongoing DNA synthesis, AzddU lacks a 3'-hydroxyl group and contains an azido (B1232118) moiety.[1][2] This structural feature leads to the termination of DNA chain elongation, making AzddU a valuable tool for studying DNA replication inhibition and for identifying cells in the S-phase of the cell cycle.[1][2]

The azido group on incorporated AzddU enables its detection through a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly referred to as "click chemistry".[3][4][5] In this reaction, the azide (B81097) on AzddU is covalently linked to a fluorescently labeled alkyne probe. The resulting fluorescence can be quantified on a single-cell basis using flow cytometry, providing a powerful method to assess the effects of various treatments on DNA synthesis and cell cycle progression.[6][7][8] This technique offers a sensitive and robust alternative to traditional methods for studying DNA synthesis and its inhibition.

Applications:

-

Drug Discovery and Development: Screen for and characterize compounds that inhibit DNA synthesis, a key target in cancer therapy.[9][10][11]

-

Cell Cycle Analysis: Identify and quantify cells in the S-phase of the cell cycle.[12][13]

-

Genotoxicity and DNA Damage Studies: Assess the impact of genotoxic agents on DNA replication.[14]

-

Virology: Study the mechanism of action of nucleoside analog reverse transcriptase inhibitors (NRTIs).

Principle of the Assay

The analysis of AzddU incorporation by flow cytometry is a two-step process. First, cells are incubated with AzddU, which is incorporated into newly synthesized DNA during the S-phase. As a dideoxynucleoside, its incorporation leads to the termination of the growing DNA strand. Following the labeling period, cells are fixed and permeabilized to allow the detection reagents to enter the cell. The second step involves the click chemistry reaction, where a fluorescent alkyne probe covalently binds to the azide group of the incorporated AzddU. The fluorescence intensity of each cell is directly proportional to the amount of AzddU incorporated, which can be measured using a flow cytometer.

Signaling Pathway and Detection Mechanism

Caption: Mechanism of AzddU incorporation, detection, and analysis.

Experimental Protocols

Materials and Reagents

-

This compound (AzddU)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., saponin-based buffer)

-

Fluorescent alkyne probe (e.g., Alexa Fluor 488 DIBO Alkyne)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

DNA staining dye (optional, for cell cycle analysis, e.g., DAPI, Propidium Iodide)

-

Flow cytometry tubes

Protocol for AzddU Labeling and Staining

This protocol is a general guideline and may require optimization for different cell types and experimental conditions.

1. Cell Labeling with AzddU

-

Culture cells to the desired density. For suspension cells, adjust the concentration to 1 x 10⁶ cells/mL. For adherent cells, plate them in a multi-well plate.

-

Prepare a stock solution of AzddU in DMSO or sterile water.

-

Add AzddU to the cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Incubate the cells for a period ranging from 30 minutes to several hours, depending on the cell type and experimental design.

-

Harvest the cells. For suspension cells, centrifuge at 300-400 x g for 5 minutes. For adherent cells, detach them using a gentle method like trypsinization, then neutralize and centrifuge.

-

Wash the cells once with 3 mL of 1% BSA in PBS. Pellet the cells by centrifugation and discard the supernatant.

2. Fixation and Permeabilization

-

Resuspend the cell pellet in 100 µL of fixative solution.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Wash the cells with 3 mL of 1% BSA in PBS, pellet the cells, and remove the supernatant.

-

Resuspend the cell pellet in 100 µL of 1X permeabilization buffer.

3. Click Chemistry Reaction

-

Prepare the click reaction cocktail immediately before use. For each sample, mix the following in order:

-

PBS: 43 µL

-

Fluorescent Alkyne Probe (2 mM stock): 2.5 µL

-

Copper(II) Sulfate (100 mM stock): 2 µL

-

Sodium Ascorbate (500 mM stock, freshly prepared): 2.5 µL

-

-

Add 50 µL of the click reaction cocktail to each 100 µL of cell suspension in permeabilization buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells once with 3 mL of permeabilization buffer. Pellet the cells and discard the supernatant.

4. DNA Staining (Optional)

-

If performing cell cycle analysis, resuspend the cell pellet in 500 µL of a DNA staining solution (e.g., DAPI or PI in PBS).

-

Incubate for 15-30 minutes at room temperature in the dark.

5. Flow Cytometry Analysis

-

Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer.

-

Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.[6] For Alexa Fluor 488, use a 488 nm excitation laser and a 530/30 nm emission filter.[6]

Experimental Workflow

Caption: Flowchart of the AzddU labeling and flow cytometry protocol.

Data Presentation

The quantitative data obtained from flow cytometry analysis can be summarized in tables for easy comparison.

Table 1: Effect of a DNA Synthesis Inhibitor on AzddU Incorporation in Different Cell Lines

| Cell Line | Treatment | Concentration (µM) | % AzddU Positive Cells (Mean ± SD) |

| HEK293 | Vehicle Control | - | 35.2 ± 2.1 |

| Compound X | 1 | 28.5 ± 1.8 | |

| Compound X | 10 | 12.1 ± 1.5 | |

| Jurkat | Vehicle Control | - | 42.8 ± 3.5 |

| Compound X | 1 | 33.7 ± 2.9 | |

| Compound X | 10 | 15.4 ± 2.2 | |

| U2OS | Vehicle Control | - | 30.5 ± 2.6 |

| Compound X | 1 | 22.1 ± 2.0 | |

| Compound X | 10 | 9.8 ± 1.3 |

Table 2: Cell Cycle Distribution of AzddU-Labeled Cells

| Treatment | % G0/G1 Phase | % S Phase (AzddU+) | % G2/M Phase |

| Vehicle Control | 45.3 ± 3.1 | 35.2 ± 2.1 | 19.5 ± 1.9 |

| Compound Y (10 µM) | 68.9 ± 4.5 | 10.8 ± 1.7 | 20.3 ± 2.8 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Signal | - Inefficient AzddU incorporation- Incomplete click reaction | - Optimize AzddU concentration and incubation time- Ensure freshness of click reaction reagents, especially the reducing agent |

| High Background | - Non-specific antibody binding- Inadequate washing | - Include a "no-click" control- Increase the number and duration of wash steps |

| High Cell Death | - AzddU concentration is too high | - Perform a dose-response curve to find the optimal, non-toxic concentration |

| High Variability | - Inconsistent cell numbers or incubation times | - Ensure accurate cell counting and standardize all incubation steps |

References

- 1. droracle.ai [droracle.ai]

- 2. Toxicity and tolerance mechanisms for azidothymidine, a replication gap-promoting agent, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 4. jenabioscience.com [jenabioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Click Chemistry for Analysis of Cell Proliferation in Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. salic.med.harvard.edu [salic.med.harvard.edu]

- 9. benchchem.com [benchchem.com]

- 10. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-throughput flow cytometry for drug discovery: principles, applications, and case studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. ntu.edu.sg [ntu.edu.sg]

- 14. assets.fishersci.com [assets.fishersci.com]

Application Notes for In Vivo Research of 3'-beta-Azido-2',3'-dideoxyuridine (AZU)

Introduction

3'-beta-Azido-2',3'-dideoxyuridine (AZU), also known as AzddU, is a nucleoside analog that has demonstrated potent antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). It is structurally similar to the well-known antiretroviral drug Zidovudine (AZT). AZU functions as a reverse transcriptase inhibitor, a key enzyme in the replication cycle of retroviruses. This document provides detailed application notes and protocols for the in vivo administration of AZU for research purposes, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

AZU is a prodrug that requires intracellular phosphorylation to its active triphosphate form, AZU-triphosphate (AZU-TP). Cellular kinases catalyze this conversion. AZU-TP competitively inhibits the viral reverse transcriptase enzyme. Its incorporation into the growing viral DNA chain leads to chain termination due to the absence of the 3'-hydroxyl group, thereby halting viral replication.

Preclinical In Vivo Studies

In vivo studies of AZU have been conducted in various animal models, including rhesus monkeys, rats, and mice, to characterize its pharmacokinetic profile, distribution, and toxicity. These studies are crucial for evaluating its potential as a therapeutic agent.

Pharmacokinetics